molecular formula C12H18CuN2O2 B15210251 [Bis(acetylacetone)ethylenediiminato]copper

[Bis(acetylacetone)ethylenediiminato]copper

Katalognummer: B15210251
Molekulargewicht: 285.83 g/mol
InChI-Schlüssel: XQZXXCLDPWAEHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex that features copper as the central metal ion coordinated to two acetylacetone ligands and one ethylenediimine ligand. This compound is part of a broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

[Bis(acetylacetone)ethylenediiminato]copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .

Wirkmechanismus

The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [Bis(acetylacetone)ethylenediiminato]zinc
  • [Bis(acetylacetone)ethylenediiminato]nickel
  • [Bis(acetylacetone)ethylenediiminato]cobalt

Uniqueness

Compared to similar compounds, [Bis(acetylacetone)ethylenediiminato]copper exhibits unique properties due to the specific electronic configuration and coordination environment of the copper ion. This results in distinct reactivity and catalytic behavior, making it particularly useful in certain applications such as catalysis and material science .

Eigenschaften

Molekularformel

C12H18CuN2O2

Molekulargewicht

285.83 g/mol

IUPAC-Name

copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one

InChI

InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2

InChI-Schlüssel

XQZXXCLDPWAEHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.